molecular formula C16H13BrO B3099953 (2E)-3-(4-Bromophenyl)-1-(2-methylphenyl)prop-2-en-1-one CAS No. 13565-47-4

(2E)-3-(4-Bromophenyl)-1-(2-methylphenyl)prop-2-en-1-one

Cat. No. B3099953
CAS RN: 13565-47-4
M. Wt: 301.18 g/mol
InChI Key: YYMAHTHFZRDLSX-DHZHZOJOSA-N
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Description

(2E)-3-(4-Bromophenyl)-1-(2-methylphenyl)prop-2-en-1-one, also known as 4-Bromo-2-methyl-1-(2-methylphenyl)-2-propen-1-one, is a chemical compound with the molecular formula C16H15BrO. It is an organic compound with a yellow crystalline appearance and is commonly used in scientific research.

Scientific Research Applications

Molecular Structure Analysis

The molecular structure of compounds similar to (2E)-3-(4-Bromophenyl)-1-(2-methylphenyl)prop-2-en-1-one has been extensively studied. For example, the structure of (E)-3-(Anthracen-9-yl)-1-(4-bromophenyl)prop-2-en-1-one reveals that the prop-2-en-1-one unit is planar and forms specific dihedral angles with the 4-bromophenyl ring and the anthracene ring system, contributing to its unique properties (Suwunwong et al., 2009).

Crystal Structure and Packing

The crystal structures of various chalcones, closely related to the compound , have been analyzed. These studies focus on the angles between different phenyl groups and prop-2-en-1-one group, which affect the stability and properties of the crystals. For instance, the crystal structure and Hirshfeld surface analysis of (2E)-1-(3-bromophenyl)-3-(4-fluorophenyl)prop-2-en-1-one demonstrated how molecules are linked and form a layered structure, which is significant for understanding the compound's interactions and stability (Atioğlu et al., 2019).

Corrosion Inhibition

Chalcone derivatives, including those structurally similar to (2E)-3-(4-Bromophenyl)-1-(2-methylphenyl)prop-2-en-1-one, have been studied as corrosion inhibitors for mild steel in specific solutions. This highlights their potential application in protecting metals from corrosion in industrial settings (Maharramov et al., 2018).

Nonlinear Optical Properties

Studies have also been conducted on the nonlinear optical properties of chalcone derivatives, which are significant for their potential use in semiconductor devices. For example, the optical properties of (E)-1-(4-Bromophenyl)-3-(2-chlorophenyl)prop-2-en-1-one and related compounds have been explored, demonstrating their applicability in optoelectronics and photonics (Shkir et al., 2019).

properties

IUPAC Name

(E)-3-(4-bromophenyl)-1-(2-methylphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrO/c1-12-4-2-3-5-15(12)16(18)11-8-13-6-9-14(17)10-7-13/h2-11H,1H3/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYMAHTHFZRDLSX-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)C=CC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1C(=O)/C=C/C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(4-Bromophenyl)-1-(2-methylphenyl)prop-2-en-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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